molecular formula C20H21ClN4OS2 B2735450 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216620-40-4

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2735450
CAS No.: 1216620-40-4
M. Wt: 432.99
InChI Key: HYXVNTMLZOIBIP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4OS2 and its molecular weight is 432.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Pharmacokinetics

  • Anticancer Agents in Mice : A study evaluated the antitumor activity of a homologous series of compounds related to N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, focusing on their pharmacokinetics and lipophilicity. It was found that modifications in the lipophilicity of these compounds affected their pharmacokinetic properties and tumor retention, with certain derivatives showing significant antitumor activity in vivo (Lukka, Paxton, Kestell, & Baguley, 2012).

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those bearing a dimethylaminoethyl group, demonstrated potent cytotoxicity against murine leukemia and lung carcinoma, with certain derivatives being particularly effective, indicating their potential for cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : Benzothiazole derivatives were studied for their effectiveness as corrosion inhibitors on steel in acidic conditions. These inhibitors demonstrated high stability and efficiency, suggesting their utility in protecting steel surfaces against corrosion, which is vital for industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Anti-inflammatory and Analgesic Agents

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Research into N,N-dimethylamino benzamide derivatives based on thiazole and thiazoline showed that certain compounds exhibit anti-inflammatory activity without adversely affecting myocardial function. This finding points to the potential development of new NSAIDs with improved safety profiles (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Enzymatic Substrate Synthesis

  • Enzymatic Substrate Synthesis : A study presented an efficient method for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, illustrating its application in synthesizing important enzymatic substrates. This methodology could be crucial for the synthesis of biochemical tools and probes (Brunel, Salmi, & Letourneux, 2005).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2.ClH/c1-13-4-6-16-18(10-13)27-20(22-16)24(9-8-23(2)3)19(25)14-5-7-15-17(11-14)26-12-21-15;/h4-7,10-12H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXVNTMLZOIBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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